molecular formula C18H17N5O7 B14515464 1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol CAS No. 62576-16-3

1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol

Cat. No.: B14515464
CAS No.: 62576-16-3
M. Wt: 415.4 g/mol
InChI Key: BLLPESPYSUYTNQ-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: an imidazole derivative and a nitrophenol derivative Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while nitrophenols are phenolic compounds with nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-trimethyl-5-phenylimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of 1,2,4-trimethyl-5-phenylimidazole may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The production of 2,4,6-trinitrophenol on an industrial scale involves the controlled nitration of phenol, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-5-phenylimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amino groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

2,4,6-Trinitrophenol is known for its explosive properties and can undergo:

    Reduction: This reaction can convert nitro groups to amino groups.

    Nitration: This reaction can introduce additional nitro groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nitrating agents like nitric acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,4,6-trinitrophenol can yield 2,4,6-triaminophenol .

Mechanism of Action

The mechanism of action of 1,2,4-trimethyl-5-phenylimidazole involves its interaction with biological targets, such as enzymes and receptors, through its imidazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .

2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, causing oxidative stress and cellular damage .

Properties

CAS No.

62576-16-3

Molecular Formula

C18H17N5O7

Molecular Weight

415.4 g/mol

IUPAC Name

1,2,4-trimethyl-5-phenylimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C12H14N2.C6H3N3O7/c1-9-12(14(3)10(2)13-9)11-7-5-4-6-8-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,1-3H3;1-2,10H

InChI Key

BLLPESPYSUYTNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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